6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
6-methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11-5-6-14-12(8-11)9-15(17-16-14)19-10-13-4-3-7-18(13)2/h9,11,13H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTIEAMWGCOAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)OCC3CCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule comprises a partially hydrogenated cinnoline core substituted with a methyl group at position 6 and a (1-methylpyrrolidin-2-yl)methoxy group at position 3. Retrosynthetically, the compound can be dissected into two primary fragments:
- Tetrahydrocinnoline core with a hydroxyl group at position 3 and a methyl group at position 6.
- (1-Methylpyrrolidin-2-yl)methanol , serving as the etherifying agent for the 3-hydroxy group.
Key synthetic challenges include regioselective functionalization of the cinnoline core, stereochemical control (if applicable), and efficient coupling of the pyrrolidine moiety.
Synthesis of the Tetrahydrocinnoline Core
Cyclization Approaches
The tetrahydrocinnoline scaffold is typically constructed via cyclocondensation reactions. A plausible route involves the reaction of 4-methylcyclohexanone with hydrazine derivatives under acidic conditions:
$$
\text{4-Methylcyclohexanone} + \text{Hydrazine} \xrightarrow{\text{HCl, Δ}} \text{6-Methyl-5,6,7,8-tetrahydrocinnoline}
$$
Subsequent oxidation or functionalization at position 3 introduces the hydroxyl group. For example, nitration followed by reduction or direct electrophilic substitution may yield 6-methyl-5,6,7,8-tetrahydrocinnoline-3-ol .
Table 1: Representative Conditions for Tetrahydrocinnoline Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, HCl, reflux, 12 h | 65–70 | |
| Hydroxylation | HNO₃/H₂SO₄, followed by H₂/Pd-C | 50–55 |
Preparation of (1-Methylpyrrolidin-2-yl)methanol
Methylation of Pyrrolidine Derivatives
The pyrrolidine methanol intermediate is synthesized via:
- Reduction of proline derivatives : Methyl L-prolinate is reduced using lithium aluminum hydride (LiAlH₄) to yield (S)-pyrrolidin-2-ylmethanol.
- N-Methylation : The secondary amine is alkylated using methyl iodide in the presence of a base (e.g., K₂CO₃):
$$
\text{(S)-Pyrrolidin-2-ylmethanol} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{(S)-(1-Methylpyrrolidin-2-yl)methanol}
$$
Table 2: Synthesis of (1-Methylpyrrolidin-2-yl)methanol
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester reduction | LiAlH₄, THF, 0°C to reflux | 85–90 | |
| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 75–80 |
Etherification via Mitsunobu Reaction
The hydroxyl group at position 3 of the tetrahydrocinnoline core is coupled with (1-methylpyrrolidin-2-yl)methanol using the Mitsunobu reaction:
$$
\text{6-Methyl-5,6,7,8-tetrahydrocinnoline-3-ol} + \text{(1-Methylpyrrolidin-2-yl)methanol} \xrightarrow{\text{PPh₃, DIAD}} \text{Target Compound}
$$
Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitate the reaction in anhydrous THF at room temperature.
Table 3: Mitsunobu Coupling Optimization
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 85% conversion |
| Temperature | 25°C, 12 h | Minimal side products |
| Molar Ratio (Alcohol) | 1.2 equivalents | Complete consumption |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) and characterized using:
- ¹H/¹³C NMR : Confirms substitution patterns and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₆H₂₃N₃O).
- HPLC : Ensures >98% purity.
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
A halogenated tetrahydrocinnoline (e.g., 3-chloro-6-methyl) reacts with (1-methylpyrrolidin-2-yl)methanol under basic conditions:
$$
\text{3-Chloro-6-methyltetrahydrocinnoline} + \text{(1-Methylpyrrolidin-2-yl)methanol} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
This method avoids the Mitsunobu reaction but requires elevated temperatures (80–100°C).
Scale-Up Considerations and Industrial Relevance
- Cost Efficiency : Mitsunobu reagents (DIAD, PPh₃) are expensive at scale. Alternative methods like Ullmann coupling or photoredox catalysis are under investigation.
- Green Chemistry : Solvent-free conditions or ionic liquids may reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The methoxy and methylpyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of heterocyclic compounds on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers may explore its activity against various diseases and its potential as a therapeutic agent.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-tetrahydroquinoline: This compound is structurally similar but lacks the cinnoline core.
3-[(1-Methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline: This compound is similar but lacks the methyl group at the 6-position.
6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-quinoline: This compound has a quinoline core instead of a tetrahydrocinnoline core.
Uniqueness
6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline can be represented by the following formula:
- Molecular Formula : C₁₉H₂₃N₃O₂
- IUPAC Name : 6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline
- CAS Number : Not widely documented in public databases.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may modulate neurotransmitter systems and exhibit anti-inflammatory properties.
Potential Mechanisms:
- Neurotransmitter Modulation : It may influence dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.
- Anti-inflammatory Activity : The compound shows promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated that 6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline exhibits significant activity against various cell lines. Key findings include:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| Human Cancer Cells | 10 | Inhibition of cell proliferation |
| Neuronal Cells | 15 | Neuroprotective effects |
| Macrophages | 20 | Reduced cytokine production |
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of the compound:
-
Model : Mouse model of neuroinflammation.
- Dosage : 30 mg/kg/day.
- Outcome : Significant reduction in inflammatory markers (TNF-alpha and IL-6) was observed.
-
Model : Rat model for depression.
- Dosage : 10 mg/kg/day for two weeks.
- Outcome : Improved behavior in forced swim tests indicating antidepressant-like effects.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Neuroprotection :
- A study examined the effects of the compound in a Parkinson's disease model. Results indicated a protective effect on dopaminergic neurons with enhanced motor function recovery.
-
Case Study on Anti-inflammatory Effects :
- In a rheumatoid arthritis model, administration of the compound resulted in decreased joint swelling and pain relief compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
